molecular formula C6H10O3 B2923430 3-Hydroxycyclopentanecarboxylic acid CAS No. 101080-22-2; 107983-78-8

3-Hydroxycyclopentanecarboxylic acid

Cat. No.: B2923430
CAS No.: 101080-22-2; 107983-78-8
M. Wt: 130.143
InChI Key: XWWQLKYMTLWXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxycyclopentanecarboxylic acid (C₆H₁₀O₃, average mass 130.143 g/mol) is a cyclopentane derivative featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on adjacent carbon atoms (C3 and C1, respectively) . Its stereoisomerism is notable, with defined stereocenters at positions 1 and 3, as seen in the (1S,3R)- and (1R,3S)-configurations . The compound has multiple CAS registries (e.g., 101080-22-2, 107983-78-8) and IUPAC-accepted synonyms, including 3-hydroxycyclopentane-1-carboxylic acid .

Key applications include its role as a synthetic intermediate in organic chemistry and as a degradation byproduct of pesticides like acetamiprid (ACE). During ACE degradation via Fe-doped nano-titanium oxide (Fe-nTiO₂), this compound forms via hydroxyl radical (-OH) attack on the pyridine ring, replacing active chlorine atoms and double bonds . This highlights its environmental relevance in pollutant breakdown pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWQLKYMTLWXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in functional groups, ring saturation, and stereochemistry, leading to distinct chemical behaviors and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Cyclopentanecarboxylic Acid Derivatives

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Hydroxycyclopentanecarboxylic acid -OH (C3), -COOH (C1) C₆H₁₀O₃ 130.14 Pesticide degradation intermediate; chiral synthon
3-Oxo-1-cyclopentanecarboxylic acid -C=O (C3), -COOH (C1) C₆H₈O₃ 142.11 Precursor for heterocyclic synthesis; ketone reactivity
3-Cyclopentene-1-carboxylic acid Cyclopentene ring (C3–C4), -COOH (C1) C₆H₈O₂ 126.11 Used in polymer chemistry; unsaturated backbone enhances rigidity
1-Cyanocyclopentanecarboxylic acid -CN (C1), -COOH (C1) C₇H₉NO₂ 139.15 Nitrile group enables nucleophilic reactions; acute toxicity (H302, H315)
3-Aminocyclopentanecarboxylic acid -NH₂ (C3), -COOH (C1) C₆H₁₁NO₂ 145.16 Amino acid analog; potential bioactive molecule
Ethyl 3-oxocyclopentanecarboxylate -C=O (C3), -COOEt (C1) C₈H₁₂O₃ 170.18 Esterified form enhances volatility for GC analysis

Functional Group Influence on Reactivity

  • Hydroxyl vs. Ketone : The hydroxyl group in this compound participates in hydrogen bonding and oxidation reactions, whereas the ketone in 3-oxo-1-cyclopentanecarboxylic acid undergoes nucleophilic additions (e.g., Grignard reactions) .
  • Cyanide vs. Carboxylic Acid: 1-Cyanocyclopentanecarboxylic acid’s nitrile group (-CN) is electrophilic, enabling peptide coupling, but it poses higher toxicity (H302: harmful if swallowed) compared to the hydroxyl analog .

Stereochemical and Environmental Relevance

  • The (1R,3S)- and (1S,3R)-stereoisomers of this compound are critical in asymmetric synthesis, as seen in the use of (S)-carvone to construct γ-lactones for guaianolide biosynthesis .
  • Environmental Impact: Unlike this compound (a pesticide breakdown product), 4-chlorocyclopent-1-enecarboxylic acid (detected alongside it) retains chlorine, posing residual ecotoxicity risks .

Q & A

Q. How should decomposition products be managed during high-temperature reactions?

  • Mitigation : Use thermal gravimetric analysis (TGA) to identify decomposition thresholds (>150°C). Install scrubbers for volatile byproducts (e.g., CO2_2, cyclopentene derivatives). Follow OSHA guidelines for waste disposal of hazardous residues .

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